![molecular formula C26H27FN2O2S B2758858 3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223808-86-3](/img/structure/B2758858.png)
3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide
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Overview
Description
Thienoquinolines are a class of compounds that have acquired great interest due to their synthetic and biological applications . They are often used in the design of novel pharmaceutical therapies .
Synthesis Analysis
Thienoquinolines can be synthesized through various methods. One common synthetic method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of thienoquinolines can vary based on the orientation of the two sulfur atoms in both rings. There are four regioisomers of thienothiophene, based on the orientation of two sulfur atoms in both rings: Thieno [3,2- b] thiophene, Thieno [2,3- b ]thiophene, Thieno [3,4- b ]thiophene, and Thieno [3,4- c] thiophene .Chemical Reactions Analysis
Thienoquinolines can undergo various chemical reactions. For instance, heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid can lead to the synthesis of thienopyrimidine-4-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thienoquinolines can be influenced by the presence of different functional groups and the orientation of the sulfur atoms in the rings .Scientific Research Applications
- Researchers explore its effects on specific cancer cell lines, tumor xenograft models, and molecular pathways involved in cancer progression .
- Researchers could explore whether this thienoquinoline derivative exhibits neuroprotective effects, such as reducing oxidative stress or enhancing neuronal survival .
- Investigating the antibacterial and antifungal properties of this compound could provide insights into its potential as a new class of antimicrobial agents .
- Researchers might explore its luminescent behavior, quantum yield, and applications in optoelectronic devices or sensors .
Anticancer Activity
Anti-Inflammatory Properties
Neuroprotective Effects
Antimicrobial Potential
Photophysical Properties
Drug Delivery Systems
Mechanism of Action
While the specific mechanism of action for “3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide” is not available, similar compounds have been designed and synthesized with the goal of improving the biological activity as 17β-hydroxysteroid dehydrogenase type 2 inhibitors .
Future Directions
properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-N-(3-propan-2-yloxypropyl)thieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O2S/c1-4-17-6-8-18(9-7-17)23-21-15-29-22-11-10-19(27)14-20(22)24(21)32-25(23)26(30)28-12-5-13-31-16(2)3/h6-11,14-16H,4-5,12-13H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHJZOIUGPZVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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